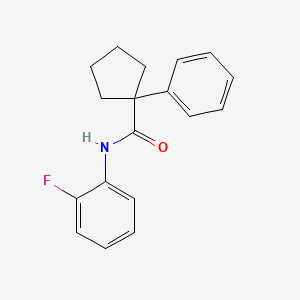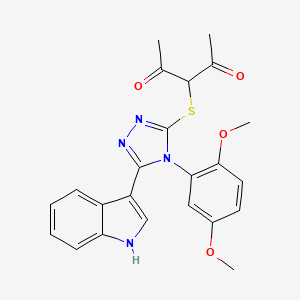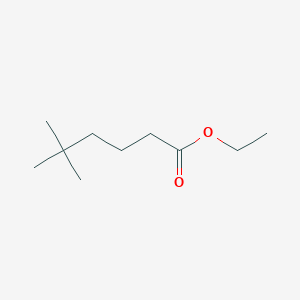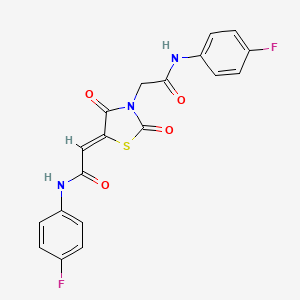![molecular formula C13H16N4O3 B2361303 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 288251-81-0](/img/structure/B2361303.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HEPES is a zwitterionic sulfonic acid buffering agent . It’s widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to other buffers .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . The CAS number is 7365-45-9 .Physical And Chemical Properties Analysis
HEPES has a molar mass of 238.30 g/mol . It has a density of 1.44 g/cm3 at 20 °C . The melting point is between 210 - 215 °C . It has a pH value of 5.0 - 6.5 (238 g/l, H₂O, 25 °C) . It’s soluble in water with a solubility of 703.6 g/l .Aplicaciones Científicas De Investigación
Biological Buffering
“2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile” may serve as a biological buffer in various research applications. Biological buffers are crucial for maintaining the pH of solutions in biological research, particularly in cell culture, where maintaining physiological pH is vital for cell viability and function .
Tissue Culture
In tissue culture, maintaining a stable environment is essential for the growth and development of tissues. This compound could potentially be used as a buffering agent to ensure the environment remains conducive for cell proliferation and differentiation .
Oxidative Phosphorylation Studies
Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. This compound might be used in studies of oxidative phosphorylation to buffer solutions and maintain the necessary conditions for the pathway to function correctly .
Protein Synthesis Research
Research into protein synthesis, especially with cell-free bacterial systems, requires precise control over the experimental conditions. “2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile” could be used to stabilize the pH during these experiments, ensuring accurate results .
Photophosphorylation Experiments
Photophosphorylation is the process of converting light energy into chemical energy during photosynthesis. This compound may be utilized in photophosphorylation experiments as a buffer to maintain the pH at a level where the enzymes involved in this process are most active .
Electrophoresis and Electroporation
In gel electrophoresis and electroporation studies, buffers are used to establish a pH gradient necessary for the movement of molecules through a gel or the introduction of DNA into cells. This compound could be an effective buffer in such studies, providing a stable pH for the separation of biomolecules or the efficient transfer of genetic material .
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(19)20)1-2-13(11)16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBPUOVLYUVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)


![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)

![1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2361232.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)



![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)
